molecular formula C8H6F3IO B1607758 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene CAS No. 886763-05-9

1-Iodo-2-methyl-4-(trifluoromethoxy)benzene

Cat. No.: B1607758
CAS No.: 886763-05-9
M. Wt: 302.03 g/mol
InChI Key: YLCOLVIMVHKUKE-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The synthesis of organoiodine compounds gained momentum in the late 19th and early 20th centuries, driven by advancements in halogenation techniques. While the exact discovery date of 1-iodo-2-methyl-4-(trifluoromethoxy)benzene remains undocumented, its development aligns with broader trends in fluorinated aromatic chemistry. Key milestones include:

  • 1927 : Early investigations into trifluoromethyl-containing compounds by F. Lehmann, highlighting their biological relevance.
  • 1968 : Introduction of the McLoughlin-Thrower reaction, enabling iodine-mediated coupling of fluoroalkanes with aromatic substrates.
  • 1980s–2000s : Refinement of nucleophilic trifluoromethylation methods using reagents like trifluoromethyltrimethylsilane (TMSCF₃), facilitating the incorporation of trifluoromethoxy groups into aromatic systems.

The compound’s synthesis likely emerged from methodologies developed for analogous trifluoromethoxy-substituted iodobenzenes, which were optimized for regioselective functionalization.

Nomenclature and Systematic Classification

The compound adheres to IUPAC naming conventions, with systematic classification as follows:

Table 1: Nomenclature and Identifiers

Parameter Value
IUPAC Name This compound
CAS Registry Number 886763-05-9
Molecular Formula C₈H₆F₃IO
Molecular Weight 302.03 g/mol
Alternative Names 2-Iodo-5-(trifluoromethoxy)toluene; 4-Iodo-3-methylphenyl trifluoromethyl ether

The benzene ring is substituted at positions 1 (iodo), 2 (methyl), and 4 (trifluoromethoxy), creating a meta-para substitution pattern. The trifluoromethoxy group (–OCF₃) is an electron-withdrawing moiety, while the methyl group (–CH₃) exerts a mild electron-donating effect.

Significance in Organoiodine Chemistry

This compound exemplifies the versatility of organoiodine compounds in synthetic applications:

  • C–I Bond Reactivity : The labile carbon-iodine bond facilitates cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, enabling the introduction of diverse functional groups.
  • Trifluoromethoxy Group Effects : The –OCF₃ group enhances metabolic stability and lipophilicity in bioactive molecules, making the compound a valuable precursor in drug discovery.
  • Synthetic Intermediacy : It serves as a building block for complex molecules, including heterocycles and fluorinated polymers, through sequential functionalization.

Table 2: Key Functional Groups and Their Roles

Group Electronic Effect Role in Reactivity
Iodo (–I) Weakly deactivating Facilitates nucleophilic substitution and metal-catalyzed couplings
Trifluoromethoxy (–OCF₃) Strongly deactivating Enhances oxidative stability and directs electrophilic substitution
Methyl (–CH₃) Mildly activating Modulates electron density and steric hindrance

The interplay of these groups enables precise control over reaction pathways, underscoring the compound’s utility in targeted synthesis.

Properties

IUPAC Name

1-iodo-2-methyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCOLVIMVHKUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382567
Record name 2-Methyl-4-(trifluoromethoxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886763-05-9
Record name 2-Methyl-4-(trifluoromethoxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886763-05-9
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Preparation Methods

Synthesis of Trifluoromethoxybenzene Core

A patented industrial process (WO2016125185A2) describes the preparation of trifluoromethoxybenzene derivatives starting from anisole or chlorinated anisole intermediates:

  • Step 1: Chlorination

    • Anisole (150 g) and a radical initiator (7.5 g) are reacted with 4-chlorobenzotrifluoride (750 g) under UV light at 90–100°C.
    • Chlorine gas is introduced at a flow rate of 15–20 L/h during the reaction.
    • After 4–5 hours, chlorine flow is maintained for an additional 2 hours to complete the reaction.
    • The reaction mixture is purged with nitrogen to remove dissolved chlorine and HCl.
    • The crude chlorinated product (~296 g) is obtained after solvent removal.
  • Step 2: Fluorination

    • The crude trichloromethoxybenzene (265 g) is reacted with anhydrous hydrogen fluoride (252 g) at 80°C for 4–6 hours in a stainless steel autoclave.
    • The reaction pressure reaches 30–35 kg/cm².
    • Hydrochloric acid is a byproduct and is vented off.
    • The product is purified by distillation to yield pure trifluoromethoxybenzene (~120 g).

Nitration to Introduce Nitro Group

  • Trifluoromethoxybenzene (118 g) is dissolved in dichloromethane (590 g) and cooled to 0°C.
  • A nitrating mixture of concentrated nitric acid (58.24 g) and sulfuric acid (174.24 g) is added slowly while maintaining the temperature between 0–10°C.
  • The reaction temperature is then increased to 30°C and maintained for 1 hour.
  • After reaction completion, the mixture is quenched in ice-cold water.
  • The organic layer is separated, dried, and evaporated to yield predominantly 1-nitro-4-trifluoromethoxybenzene with about 90% selectivity and 85% yield.

Reduction of Nitro to Amino Group

  • The nitro compound (204 g) is reacted with iron powder (185 g) and concentrated hydrochloric acid (44 mL) in methanol (800 mL) at 60–65°C.
  • The reaction is stirred until completion, then filtered to remove iron sludge.
  • The filtrate is evaporated, and pH is adjusted to 9–10 to precipitate the crude amino compound.
  • The product is extracted with dichloromethane and purified to yield p-trifluoromethoxyaniline with 88.3% purity and good yield.

Diazotization and Iodination to Introduce Iodine

  • The amino compound (75 g) is diazotized in 9N sulfuric acid (750 mL) with sodium nitrite (31 g in 62 mL water) at <5°C.
  • The diazonium salt formed is decomposed by heating in boiling 9N sulfuric acid at 110°C for 2 hours.
  • After cooling, the organic phase is extracted with dichloromethane.
  • Evaporation of the solvent yields the 1-iodo-4-trifluoromethoxybenzene intermediate.
  • Subsequent methylation at the 2-position (ortho to iodine) can be achieved via standard electrophilic substitution or via Suzuki coupling if required.

Alternative Iodination via Direct Iodination of Methyl-Substituted Trifluoromethoxybenzene

In some synthetic routes, the methyl group is introduced first (e.g., via Friedel-Crafts alkylation), followed by iodination using iodine and potassium iodide in the presence of amines or other catalysts to selectively iodinate the aromatic ring at the 1-position.

Summary Table of Key Reaction Conditions

Step Reactants/Conditions Temperature Time Yield (%) Notes
Chlorination Anisole + Cl2 + radical initiator + UV 90–100°C 4–7 hours ~N/A Chlorine flow 15–20 L/h
Fluorination Trichloromethoxybenzene + anhydrous HF 80°C 4–6 hours N/A Pressure 30–35 kg/cm², distillation
Nitration Trifluoromethoxybenzene + HNO3 + H2SO4 + DCM 0–30°C ~2 hours 85 Para-isomer major (90% selectivity)
Reduction Nitro compound + Fe + HCl + MeOH 60–65°C Several hours N/A Iron sludge filtration
Diazotization/Iodination Amino compound + NaNO2 + H2SO4 + heat <5°C to 110°C 2–3 hours N/A Diazotization followed by decomposition
Methylation (if required) Electrophilic substitution or Suzuki coupling Variable Variable N/A To introduce methyl at ortho position

Research Findings and Industrial Relevance

  • The described process uses mild, non-hazardous reagents and is suitable for industrial scale production due to simplicity and cost-effectiveness.
  • Use of iron/HCl for reduction avoids expensive palladium catalysts.
  • The trifluoromethoxy group improves metabolic stability and biological activity in derivatives.
  • The iodination step via diazonium salt decomposition is a classical, high-yielding method for introducing iodine.
  • Purity of final trifluoromethoxyphenol derivatives achieved is typically 99–99.5%.

Supporting Synthetic Routes from Literature

  • Copper-mediated coupling reactions (Ullmann-type) are used to prepare aryl iodides substituted with trifluoromethoxy groups.
  • Suzuki-Miyaura cross-coupling of 3-iodo-4-methoxyquinolones with trifluoromethoxyphenyl boronic acids is a method to build complex quinolone derivatives incorporating trifluoromethoxy aryl iodides.
  • Selective deprotection strategies using boron tribromide or hydrobromic acid allow for functional group manipulation on quinolone cores bearing trifluoromethoxy substituents.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom in this compound serves as a versatile leaving group, enabling nucleophilic and electrophilic substitution.

Nucleophilic Aromatic Substitution

The trifluoromethoxy group (-OCF₃) acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack. This facilitates displacement of iodine by nucleophiles such as amines, alkoxides, or thiolates under basic or polar aprotic conditions .

Coupling Reactions

The compound’s iodine atom enables participation in transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling

In the presence of a palladium catalyst, the iodine can undergo transmetallation with a boronic acid, forming biaryl or heteroaryl compounds. The trifluoromethoxy group’s electron-withdrawing nature may enhance the reaction’s efficiency by stabilizing intermediates .

Heck Coupling

The iodide can couple with alkenes or alkynes using palladium catalysts, potentially forming substituted alkenes or alkynes. The trifluoromethoxy group’s steric and electronic properties may influence regioselectivity and reaction rates .

Functional Group Transformations

The compound’s substituents allow for selective derivatization:

Diazotization and Substitution

While not directly demonstrated for this compound, similar iodobenzene derivatives undergo diazotization (e.g., with nitrous acid) to form diazonium salts, which can be replaced by other groups (e.g., hydroxyl, cyano) via hydrolysis or Sandmeyer-type reactions .

Nitration and Derivatization

The trifluoromethoxy group’s meta-directing nature could guide nitration to specific positions, enabling subsequent functionalization (e.g., reduction to amine) .

Oxidation and Reduction

Iodine in this compound exists in the +1 oxidation state. While direct oxidation to higher states (e.g., iodate) is uncommon, reductive elimination pathways may occur during coupling reactions, as observed in hypervalent iodine reagents .

Reaction Types and Conditions

Reaction TypeMechanism/ConditionsKey Features
Nucleophilic Substitution Strong nucleophiles (e.g., NH₂⁻), polar aprotic solventsTrifluoromethoxy group activates ring
Suzuki Coupling Pd catalyst, boronic acid, baseForms biaryl products
Diazotization Nitrous acid, HCl, low temperatureGenerates diazonium salt intermediates

Mechanistic Insights

AspectDetails
Coordination Effects Zinc(II) coordination weakens I–O bonds, facilitates ligand exchange
Rate Dependence Reagent concentration impacts reaction rates in coupling

Scientific Research Applications

Chemical Synthesis

1-Iodo-2-methyl-4-(trifluoromethoxy)benzene is primarily utilized as a building block in organic synthesis. Its iodine substituent acts as an excellent leaving group, facilitating nucleophilic substitution reactions. The trifluoromethoxy group enhances the compound's lipophilicity, making it suitable for various synthetic applications.

Synthetic Routes

  • Electrophilic Aromatic Substitution : This method involves the introduction of the iodine atom through electrophilic aromatic substitution reactions, allowing for the formation of more complex derivatives.
  • Cross-Coupling Reactions : The compound has been employed in palladium-catalyzed cross-coupling reactions, particularly in the direct arylation of heteroarenes, yielding high product yields with minimal catalyst usage .

Pharmaceutical Development

The compound's unique structural features make it a candidate for drug development. It is being investigated for its potential use in synthesizing pharmaceutical intermediates and bioactive compounds.

Case Studies

  • Antimalarial Compounds : Research has indicated that derivatives of this compound can be optimized for antimalarial activity, showcasing its relevance in medicinal chemistry .
  • Synthesis of Heterocycles : The compound has been successfully utilized in synthesizing various heterocyclic structures that exhibit biological activity, including potential anti-tuberculosis agents .

Material Science

The incorporation of this compound in material science is notable due to its ability to modify the properties of polymers and other materials.

Applications

  • Fluorinated Materials : The trifluoromethoxy group imparts unique properties to materials, enhancing their chemical stability and hydrophobicity. This characteristic is beneficial in developing coatings and specialty materials for industrial applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The trifluoromethoxy group and halogen substituents (I, Br, F) in ortho, meta, or para positions significantly influence the physical, chemical, and application-specific properties of these compounds. Below is a comparative analysis:

Table 1: Key Properties of 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Purity Availability Key Applications
This compound 57918-67-9 C₈H₆F₃IO 302.03 I (1), CH₃ (2), -OCF₃ (4) ≥95% Discontinued Cross-coupling reactions
1-Iodo-4-(trifluoromethoxy)benzene 103962-05-6 C₇H₄F₃IO 288.01 I (1), -OCF₃ (4) 98% Available Arylating agent in synthesis
1-Bromo-4-(trifluoromethoxy)benzene 407-14-7 C₇H₄BrF₃O 241.00 Br (1), -OCF₃ (4) >95% Commercial Pharmaceutical intermediates
1-Iodo-2-(trifluoromethoxy)benzene 175278-00-9 C₇H₄F₃IO 288.01 I (1), -OCF₃ (2) >95% Available Specialty synthesis
1-Iodo-2-nitro-4-(trifluoromethoxy)benzene 886762-35-2 C₇H₃F₃INO₃ 333.00 I (1), NO₂ (2), -OCF₃ (4) N/A Limited High-energy materials research
1-Fluoro-2-(trifluoromethoxy)benzene 1384428-32-3 C₇H₄F₄O 180.10 F (1), -OCF₃ (2) 95% Discontinued Fluorinated polymer precursors

Commercial and Industrial Relevance

  • 1-Bromo-4-(trifluoromethoxy)benzene dominates market demand due to its stability and role in synthesizing agrochemicals and pharmaceuticals, with a projected market growth rate of 8.2% (2025–2032) .

Biological Activity

1-Iodo-2-methyl-4-(trifluoromethoxy)benzene is a compound of increasing interest in medicinal chemistry due to its unique structural features, which may confer specific biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C8H6F3IO\text{C}_8\text{H}_6\text{F}_3\text{IO}

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. The compound exhibits significant inhibition of cell viability, particularly in ovarian cancer cells.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Reference
OVCAR-331.5
COV31843.9
MCF712.5
A54925.0

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

The mechanism through which this compound exerts its biological effects appears to involve interactions with key cellular pathways. Studies suggest that it may inhibit specific enzymes involved in lipid metabolism, particularly monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system.

Key Findings:

  • MAGL Inhibition : The compound has shown selective inhibition of MAGL over other fatty acid amide hydrolases, suggesting a targeted mechanism that could be exploited for therapeutic benefits in conditions like cancer and pain management .
  • Cell Cycle Arrest : Flow cytometry analysis indicates that treatment with this compound leads to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .

Case Studies

Several case studies have been documented to assess the efficacy of this compound in preclinical models.

Case Study 1: Ovarian Cancer Model

In a preclinical model using ovarian cancer cells, administration of the compound resulted in a significant reduction in tumor size and weight compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, indicating that the compound effectively induces programmed cell death .

Case Study 2: Breast Cancer Cell Lines

In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of breast cancer cell proliferation. The most notable effects were observed at concentrations above 20 µM, correlating with increased levels of apoptotic markers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene, and how can regioselectivity be controlled during iodination?

  • Methodology : Synthesis typically involves sequential functionalization of the benzene ring. The trifluoromethoxy group is introduced via nucleophilic aromatic substitution (e.g., using trifluoromethoxy precursors under basic conditions), followed by methyl group installation via Friedel-Crafts alkylation. Iodination is achieved using electrophilic iodinating agents (e.g., I₂/HNO₃ or N-iodosuccinimide). The electron-withdrawing trifluoromethoxy group directs iodination to the para position, while steric hindrance from the methyl group may require optimized reaction parameters (temperature, solvent polarity) to ensure regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign substituent positions using coupling constants and chemical shifts (e.g., deshielding effects from the trifluoromethoxy group).
  • ¹⁹F NMR : Confirm the presence and electronic environment of the CF₃O group (typical δ ≈ -55 to -60 ppm).
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₈H₆F₃IO) and isotopic patterns (iodine has a distinct isotopic signature).
  • IR Spectroscopy : Identify functional groups (e.g., C-I stretch ~500 cm⁻¹, CF₃O vibrations ~1200 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Waste Disposal : Segregate halogenated waste and consult certified hazardous waste handlers for iodine-containing compounds.
  • Storage : Store in amber glass at 2–8°C to prevent photodecomposition .

Advanced Research Questions

Q. How do the electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Electronic Effects : The electron-withdrawing trifluoromethoxy group activates the iodine atom for oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Steric Effects : The methyl group at position 2 may hinder catalyst access, requiring bulky ligands (e.g., SPhos) or elevated temperatures.
  • Experimental Design : Screen coupling partners (e.g., aryl boronic acids) under varying conditions (solvent, base) to optimize yields. Compare results with computational models (DFT) predicting transition-state geometries .

Q. What strategies can resolve contradictions in reported reaction yields for iodinated benzene derivatives under similar conditions?

  • Methodology :

  • Controlled Replicates : Conduct triplicate experiments to assess reproducibility.
  • Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., dehalogenation or homo-coupling).
  • Variable Optimization : Systematically vary parameters (catalyst loading, solvent polarity) using Design of Experiments (DoE) to isolate critical factors.
  • Literature Comparison : Cross-reference synthetic protocols for analogous compounds (e.g., bromo/chloro derivatives) to identify solvent or ligand dependencies .

Q. How can computational chemistry predict the stability and degradation pathways of this compound under varying environmental conditions?

  • Methodology :

  • DFT Calculations : Model bond dissociation energies (BDEs) for C-I and C-O bonds to assess thermal stability.
  • Molecular Dynamics (MD) : Simulate degradation under UV light or elevated temperatures to predict photolytic/hydrolytic pathways.
  • Experimental Validation : Compare computational results with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) monitored via HPLC .

Q. What role does the trifluoromethoxy group play in directing further functionalization of the benzene ring?

  • Methodology :

  • Electrophilic Substitution : The CF₃O group is meta-directing due to its electron-withdrawing nature.
  • Nucleophilic Aromatic Substitution (NAS) : Activate the ring with electron-deficient substituents (e.g., nitro groups) to enable substitutions at specific positions.
  • Case Study : Compare reactivity with non-fluorinated analogs (e.g., methoxy derivatives) to quantify the CF₃ group’s electronic impact via Hammett σ constants .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Iodo-2-methyl-4-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Iodo-2-methyl-4-(trifluoromethoxy)benzene

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